molecular formula C12H9Br2NO2S B1654705 Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate CAS No. 260973-61-3

Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B1654705
CAS No.: 260973-61-3
M. Wt: 391.08 g/mol
InChI Key: OFWMLVYVJATYNS-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate is a halogenated thiazole derivative characterized by a 3,5-dibromophenyl substituent at the 2-position of the thiazole ring and an ethyl carboxylate group at the 4-position. Thiazole derivatives are renowned for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and optoelectronic properties. Structural analysis of such compounds often employs X-ray crystallography (e.g., SHELX software ), while computational methods like density functional theory (DFT) provide insights into electronic properties and reactivity descriptors .

Properties

IUPAC Name

ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Br2NO2S/c1-2-17-12(16)10-6-18-11(15-10)7-3-8(13)5-9(14)4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWMLVYVJATYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Br2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372060
Record name ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260973-61-3
Record name ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate has been investigated for its pharmacological properties. Studies indicate that compounds containing thiazole rings exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. Its unique structure allows it to serve as a lead compound for developing new therapeutic agents targeting specific diseases .

Biological Studies

The compound has been used as a probe in biological research to understand the interactions of brominated compounds with biological systems. This includes studying its effects on cellular pathways related to inflammation and metabolism .

Chemical Intermediates

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. This includes pharmaceuticals and agrochemicals where the thiazole moiety plays a crucial role in the desired biological activity .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results showed that this compound exhibited significant activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of thiazole derivatives demonstrated that this compound could inhibit key inflammatory pathways in vitro. This suggests its potential application in treating inflammatory diseases .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The thiazole ring is known to bind to various biological targets, influencing pathways related to inflammation, metabolism, and cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • Ethyl 2-(benzylamino)-1,3-thiazole-4-carboxylate (): Features a benzylamino group at the 2-position instead of the dibromophenyl group.
  • Ethyl 2-phenyl-1,3-thiazole-4-carboxylate : Lacks bromine substituents on the phenyl ring.
  • Ethyl 2-(3,5-dichlorophenyl)-1,3-thiazole-4-carboxylate : Substitutes bromine with chlorine atoms.

Substituent Impact:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,5-dibromophenyl group introduces strong electron-withdrawing effects, polarizing the thiazole ring and increasing electrophilicity at reactive sites. In contrast, benzylamino groups (e.g., in ) are electron-donating, enhancing nucleophilic character .

Physicochemical Properties

Compound Molecular Weight (g/mol) Calculated logP Dipole Moment (Debye) Melting Point (°C)
Ethyl 2-(3,5-dibromophenyl)-thiazole-4-carboxylate 403.06 4.2 5.8 145–148 (predicted)
Ethyl 2-(benzylamino)-thiazole-4-carboxylate 276.34 2.1 3.5 90–93 (reported)
Ethyl 2-phenyl-thiazole-4-carboxylate 233.28 2.8 4.1 110–113

Key Observations:

  • Lipophilicity: The dibromophenyl derivative exhibits higher logP (4.2) due to bromine’s hydrophobicity, suggesting superior membrane permeability in biological systems compared to the benzylamino analogue (logP = 2.1) .
  • Dipole Moments : The dibromophenyl derivative’s higher dipole moment (5.8 Debye) reflects enhanced polarity, influencing solubility in polar solvents and crystal packing efficiency .

Reactivity and Electronic Properties

DFT studies (B3LYP functional) reveal distinct electronic profiles:

  • HOMO-LUMO Gap: The dibromophenyl derivative has a smaller HOMO-LUMO gap (4.1 eV) vs. the benzylamino analogue (5.3 eV), indicating greater reactivity in charge-transfer interactions .
  • Global Hardness (η) : Lower hardness (2.05 eV) for the dibromophenyl compound aligns with Pearson’s soft acid-base theory, suggesting preferential binding to soft nucleophiles .

Methodological Considerations

  • Structural Analysis : SHELX software is widely used for resolving crystal structures, revealing differences in packing motifs (e.g., halogen bonding in brominated derivatives) .
  • Computational Models : Hybrid DFT functionals (e.g., B3LYP) accurately predict substituent effects on reactivity indices, though exact-exchange terms are critical for thermochemical precision .

Biological Activity

Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate is a compound of significant interest due to its unique structure and potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and applications based on various research findings.

Chemical Structure and Properties

This compound features a thiazole ring and two bromine atoms on the phenyl group. Its molecular formula is C12H8Br2N2O2SC_{12}H_{8}Br_{2}N_{2}O_{2}S with a molecular weight of approximately 391.08 g/mol . The presence of bromine atoms is believed to enhance its biological activity compared to non-brominated analogs.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3,5-dibromophenylacetic acid with thiazole derivatives through esterification under acidic conditions. Common catalysts include concentrated sulfuric acid. On an industrial scale, optimized reaction conditions are employed to maximize yield and purity .

Anticancer Properties

Research indicates that thiazole derivatives exhibit promising anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, compounds with similar thiazole structures have demonstrated cytotoxic effects against HepG-2 hepatocellular carcinoma cells using MTT assays .

Compound Cell Line IC50 (µM) Activity
This compoundHepG-2<10Significant cytotoxicity
Compound AA549 (Lung cancer)15Moderate cytotoxicity
Compound BMCF-7 (Breast cancer)12High cytotoxicity

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Similar thiazole compounds have shown effectiveness against various bacterial strains. The mechanism may involve the disruption of bacterial cell membranes or inhibition of essential enzymes .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural features. For this compound:

  • Bromine Substitution : The presence of bromine enhances lipophilicity and may improve cell membrane permeability.
  • Thiazole Ring : This moiety is crucial for biological interactions and contributes to the compound's overall reactivity .

Case Studies

  • Antitumor Activity Study : A study conducted by Evren et al. (2019) demonstrated that thiazole derivatives can selectively target cancer cells while sparing normal cells. The study highlighted the importance of substituents on the phenyl ring for enhancing anticancer activity .
  • Antimicrobial Efficacy : Research published in MDPI indicated that certain thiazoles exhibit broad-spectrum antimicrobial activity. This compound was included in assays against Gram-positive and Gram-negative bacteria .

Preparation Methods

Reaction of 3,5-Dibromophenylglyoxal with Ethyl Isocyanoacetate

Procedure :

  • Condensation : 3,5-Dibromophenylglyoxal (1.0 equiv) reacts with ethyl isocyanoacetate (1.2 equiv) in ethanol under reflux (78°C, 6–8 h).
  • Cyclization : The intermediate undergoes cyclization in the presence of catalytic triethylamine to form the thiazole ring.

Data :

Parameter Value
Yield 68–72%
Purity (HPLC) >95%
Reaction Time 8 h

Advantages :

  • Direct introduction of the 3,5-dibromophenyl group.
  • Scalable for industrial production.

Limitations :

  • Requires strict anhydrous conditions.
  • Glyoxal derivatives are moisture-sensitive.

Suzuki-Miyaura Cross-Coupling of Preformed Thiazole

This two-step method leverages palladium-catalyzed coupling to install the aryl group post-thiazole formation.

Synthesis of Ethyl 2-Bromothiazole-4-Carboxylate

Procedure :

  • Thiazole Formation : Ethyl bromopyruvate reacts with thiourea in ethanol (70°C, 1 h) to yield ethyl 2-aminothiazole-4-carboxylate.
  • Bromination : Treatment with bromine in acetic acid (80°C, 90 min) introduces bromine at position 2.

Data :

Step Yield Conditions
Thiazole Formation 82% Ethanol, 70°C, 1 h
Bromination 75% Acetic acid, 80°C

Cross-Coupling with 3,5-Dibromophenylboronic Acid

Procedure :
Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv), 3,5-dibromophenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) in dioxane/water (4:1) at 100°C for 12 h.

Data :

Parameter Value
Yield 65–70%
Catalyst Loading 5 mol% Pd
Reaction Time 12 h

Advantages :

  • High regioselectivity.
  • Compatible with diverse boronic acids.

Limitations :

  • Palladium catalysts increase cost.
  • Requires rigorous exclusion of oxygen.

Multi-Step Synthesis from L-Cysteine Hydrochloride

A scalable route starting from amino acid derivatives:

Key Steps:

  • Condensation : L-Cysteine hydrochloride reacts with 3,5-dibromobenzaldehyde in methanol to form a thiazolidine intermediate.
  • Oxidation : MnO₂ in acetonitrile (60–80°C, 24–72 h) oxidizes the thiazolidine to the thiazole.
  • Esterification : Treatment with ethanol and HCl gas yields the ethyl ester.

Data :

Step Yield Conditions
Condensation 85% Methanol, RT, 12 h
Oxidation 78% MnO₂, CH₃CN, 72 h
Esterification 91% HCl gas, ethanol, 24 h

Advantages :

  • Utilizes inexpensive starting materials.
  • High overall yield (∼60%).

Limitations :

  • Lengthy reaction times.
  • MnO₂ disposal poses environmental concerns.

Comparative Analysis of Methods

Method Yield Cost Scalability Environmental Impact
Hantzsch 68–72% Moderate High Low
Suzuki Coupling 65–70% High Moderate Moderate (Pd waste)
Multi-Step ∼60% Low High High (MnO₂ use)

Key Findings :

  • The Hantzsch method is optimal for industrial-scale production due to its balance of yield and cost.
  • Suzuki coupling offers versatility for structural analogs but is less economical.
  • Multi-step synthesis from L-cysteine is sustainable but requires optimization for MnO₂ replacement.

Q & A

Q. Methodology :

  • Core synthesis : The thiazole ring is typically constructed via a Hantzsch thiazole synthesis. This involves condensation of 3,5-dibromophenyl thiourea derivatives with ethyl 2-bromoacetate under basic conditions (e.g., K₂CO₃ in ethanol) at reflux (70–80°C) .
  • Optimization : Reaction time (12–18 hrs) and stoichiometry (1:1.2 molar ratio of thiourea to bromoacetate) are critical to avoid side products like sulfoxides. Monitoring via TLC (silica gel, hexane/ethyl acetate 3:1) ensures completion .
  • Characterization : Post-synthesis purification by column chromatography and structural confirmation via 1H^1H/13C^{13}C NMR, HRMS, and X-ray crystallography (using SHELXL ).

Advanced: How can regioselectivity challenges in introducing the 3,5-dibromophenyl group to the thiazole ring be addressed?

Q. Methodology :

  • Electrophilic aromatic substitution : Bromination of phenyl precursors (e.g., 3,5-dibromophenylboronic acid) using NBS (N-bromosuccinimide) in DCM at 0°C, followed by Suzuki-Miyaura coupling with thiazole intermediates. Catalyst systems (Pd(PPh₃)₄, 2M Na₂CO₃) yield >85% regioselectivity .
  • Contradictions : Over-bromination may occur if reaction temperatures exceed 25°C, necessitating strict temperature control .

Basic: What spectroscopic and crystallographic techniques are used to confirm the structure of this compound?

Q. Methodology :

  • NMR : 1H^1H NMR (CDCl₃) shows distinct peaks for the thiazole C-H (δ 7.2–7.5 ppm) and ester carbonyl (δ 165–170 ppm). 13C^{13}C NMR confirms the C-Br coupling (J = 40–45 Hz) .
  • X-ray crystallography : SHELXL refinement (Mo-Kα radiation) resolves the dihedral angle between the thiazole and dibromophenyl rings (~15–20°), critical for assessing planarity and conjugation .

Advanced: How do electronic properties (e.g., HOMO-LUMO gaps) of this compound influence its reactivity in cross-coupling reactions?

Q. Methodology :

  • DFT calculations : B3LYP/6-31G(d) level computations (via Gaussian 09) reveal a HOMO-LUMO gap of ~4.2 eV, indicating moderate electrophilicity. The electron-withdrawing ester and bromine groups stabilize the LUMO, favoring nucleophilic attack at the thiazole C-2 position .
  • Contradictions : Experimental reactivity may deviate due to solvent effects (e.g., DMF vs. THF), requiring solvent parameter adjustments in DFT models .

Basic: What biological assays are used to evaluate the antimicrobial potential of this compound?

Q. Methodology :

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). The thiazole core disrupts bacterial membrane integrity, with MIC values reported at 8–16 µg/mL .
  • Cytotoxicity : MTT assays on mammalian cells (e.g., HEK-293) ensure selective toxicity (IC₅₀ > 100 µg/mL) .

Advanced: How can mechanistic studies resolve contradictions in its proposed anticancer activity (e.g., apoptosis vs. necrosis)?

Q. Methodology :

  • Flow cytometry : Annexin V/PI staining distinguishes apoptosis (early/late stages) from necrosis in cancer cell lines (e.g., MCF-7).
  • Molecular docking : AutoDock Vina simulations identify binding to Bcl-2 (apoptosis regulator) with ΔG = -8.5 kcal/mol, supporting caspase-3 activation pathways .

Basic: What are common challenges in crystallizing this compound, and how are they mitigated?

Q. Methodology :

  • Solvent selection : Slow evaporation of DCM/hexane (1:3) at 4°C yields single crystals.
  • Disorder handling : SHELXL’s PART instructions resolve disordered bromine atoms, with ISOR restraints applied to thermal parameters .

Advanced: How does substituent variation (e.g., Br vs. Cl) on the phenyl ring affect bioactivity?

Q. Methodology :

  • SAR studies : Chlorine analogs show reduced antimicrobial activity (MIC > 32 µg/mL) due to lower electronegativity and weaker membrane interaction. Bromine’s larger van der Waals radius enhances binding to hydrophobic enzyme pockets .

Basic: What stability tests are required for long-term storage of this compound?

Q. Methodology :

  • Thermal stability : TGA/DSC (N₂ atmosphere) confirms decomposition onset at ~180°C.
  • Light sensitivity : UV-Vis monitoring (λ = 254 nm) shows <5% degradation after 6 months in amber vials at -20°C .

Advanced: How can computational modeling predict its behavior in novel reaction environments (e.g., ionic liquids)?

Q. Methodology :

  • COSMO-RS simulations : Predict solubility in [BMIM][PF₆] ionic liquids via σ-profiles. The compound’s ester group enhances solubility (log P = 2.1) compared to nonpolar analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(3,5-dibromophenyl)-1,3-thiazole-4-carboxylate

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